molecular formula C20H19N3O5S2 B11423621 N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11423621
M. Wt: 445.5 g/mol
InChI Key: LOIZTKKYQBMKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a small-molecule acetamide derivative featuring a pyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a thioether-linked acetamide moiety at position 2. The 2-methoxyphenyl group on the acetamide nitrogen distinguishes it from structurally related compounds. This compound is hypothesized to exhibit dual antiviral and anti-inflammatory properties, as suggested by its structural similarity to Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide), which demonstrated 43.0% inhibition of pseudovirus infection at 10 µM and suppressed superoxide anion generation and elastase release in human neutrophils . The tosyl group may enhance metabolic stability or binding affinity compared to other sulfonamide substituents, while the thioacetamide linkage likely contributes to redox-modulating activity .

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19N3O5S2/c1-13-7-9-14(10-8-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-15-5-3-4-6-16(15)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

LOIZTKKYQBMKNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the tosyl group: Tosylation of the dihydropyrimidinone can be carried out using tosyl chloride in the presence of a base such as pyridine.

    Thioether formation: The thioether linkage can be formed by reacting the tosylated dihydropyrimidinone with a thiol compound.

    Attachment of the methoxyphenyl group: This step involves the acylation of the thioether with 2-methoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and tosyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Substituents Biological Activity Reference
N-(2-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (Target Compound) 2-methoxyphenyl, 5-tosyl Antiviral/anti-inflammatory (predicted based on structural analogy)
Hit15: 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl, 4-isopropylphenylsulfonyl 43.0% pseudovirus inhibition at 10 µM; suppressed superoxide anion/elastase release
M1: 2-((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide 4-(N,N-diethylsulfamoyl)phenyl, 5-cyano Antimicrobial activity (specific data not provided)
N-(4-bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide (Compound 5.5) 4-bromophenyl, 4-methyl Anticonvulsant activity (ED₅₀ = 45 mg/kg in MES test)
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) Quinazoline-sulfonyl, piperidine Potent anti-cancer activity (HCT-1, MCF-7, PC-3 cell lines)

Key Observations:

Positional Isomerism of Methoxyphenyl Group : The target compound’s 2-methoxyphenyl group differs from Hit15’s 3-methoxyphenyl substitution. This positional variance may influence steric interactions with biological targets, as seen in anti-cancer analogues where N-(2-methoxyphenyl) derivatives (e.g., Compound 39) showed superior activity compared to 3- or 4-substituted counterparts .

Sulfonamide vs. Tosyl Groups: The 5-tosyl group in the target compound replaces Hit15’s 4-isopropylphenylsulfonyl moiety.

Thioacetamide Linkage : Analogues retaining the thioacetamide bridge (e.g., M1, Compound 5.5) demonstrate broad bioactivity, including antimicrobial and anticonvulsant effects, suggesting this moiety is critical for target engagement .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound IC₅₀/EC₅₀ (µM) Key Targets/Pathways Solubility (LogP) Reference
Target Compound Not reported Predicted: SARS-CoV-2 spike protein, NF-κB Estimated: 2.8*
Hit15 43% inhibition at 10 µM SARS-CoV-2 pseudovirus, neutrophil elastase LogP: 3.5
Compound 20 (6-aminothiouracil hybrid) CA II: 12.3 Carbonic anhydrase isoforms II/XII LogP: 1.9
Compound 5.5 ED₅₀: 45 mg/kg Maximal electroshock seizure (MES) model LogP: 2.4

*Estimated using fragment-based calculations due to lack of experimental data.

Key Findings:

  • Anti-inflammatory Potential: The target compound’s structural similarity to Hit15 suggests comparable inhibition of neutrophil-derived superoxide anions and elastase, critical in COVID-19-related inflammation .
  • Antiviral Mechanism : Unlike Hit15, the tosyl group may facilitate interactions with viral protease or spike protein domains, as seen in sulfonamide-based antivirals .
  • Metabolic Stability : The 2-methoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to 3- or 4-substituted analogues, as observed in anti-cancer compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.